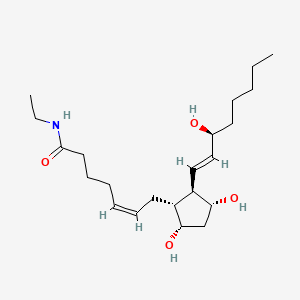

N-Éthyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-diène-1-amide

Vue d'ensemble

Description

L’amide d’éthyle de la prostaglandine F2α est un analogue synthétique de la prostaglandine F2α, une prostaglandine naturelle. Les prostaglandines sont des composés lipidiques qui ont divers effets hormonaux chez les animaux. L’amide d’éthyle de la prostaglandine F2α est particulièrement remarquable pour son rôle dans la réduction de la pression intraoculaire, ce qui en fait un composé précieux dans le traitement de conditions comme le glaucome .

Applications De Recherche Scientifique

Prostaglandin F2.alpha. ethyl amide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.

Biology: Researchers use it to investigate the physiological roles of prostaglandins in various biological processes.

Medicine: Its primary application is in ophthalmology, where it is used to lower intraocular pressure in patients with glaucoma.

Mécanisme D'action

L’amide d’éthyle de la prostaglandine F2α exerce ses effets principalement par le biais du récepteur FP, un récepteur spécifique des prostaglandines. En se liant à ce récepteur, il induit une série de voies de signalisation intracellulaires qui conduisent à la contraction des cellules musculaires lisses. Cette action est particulièrement utile pour réduire la pression intraoculaire en augmentant l’écoulement de l’humeur aqueuse de l’œil .

Analyse Biochimique

Biochemical Properties

Prostaglandin F2alpha ethyl amide interacts with specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .

Cellular Effects

Prostaglandin F2alpha ethyl amide has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin F2alpha ethyl amide involves receptor-mediated stimulation of the phospholipase C-intracellular calcium-PKC pathway and activation of downstream protein kinases . It also promotes receptor-mediated activation of PINK–Parkin mitophagy .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F2alpha ethyl amide on mitochondrial dynamics and mitophagy have been studied in the bovine corpus luteum . It elicits increased intracellular reactive oxygen species .

Dosage Effects in Animal Models

For instance, PGF2α has been used to regulate mammalian reproductive cycles .

Metabolic Pathways

Prostaglandin F2alpha ethyl amide is part of the prostanoid metabolic pathway . Prostanoids are formed through COXs on arachidonic acid via a two-step enzymatic process .

Subcellular Localization

It is known that prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’amide d’éthyle de la prostaglandine F2α implique généralement la modification du groupe carboxyle de la prostaglandine F2α en un groupe amide d’éthyle. Cela peut être réalisé par une série de réactions chimiques, notamment l’estérification et l’amidation. Le processus commence généralement par l’estérification de la prostaglandine F2α pour former un ester intermédiaire, qui est ensuite converti en amide d’éthyle par réaction avec de l’éthylamine dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de l’amide d’éthyle de la prostaglandine F2α implique une synthèse à grande échelle utilisant des voies chimiques similaires, mais optimisées pour l’efficacité et le rendement. Le processus comprend des étapes de purification rigoureuses pour assurer la haute pureté du produit final. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont couramment utilisées pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L’amide d’éthyle de la prostaglandine F2α peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons à l’intérieur du composé.

Substitution : Le groupe amide d’éthyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : De l’hydrogène gazeux en présence d’un catalyseur au palladium est couramment utilisé.

Substitution : Des réactifs nucléophiles tels que les amines ou les alcools peuvent être utilisés dans des conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut entraîner la saturation des doubles liaisons .

Applications de la recherche scientifique

L’amide d’éthyle de la prostaglandine F2α a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des prostaglandines et de leurs analogues.

Biologie : Les chercheurs l’utilisent pour étudier les rôles physiologiques des prostaglandines dans divers processus biologiques.

Médecine : Sa principale application est en ophtalmologie, où il est utilisé pour abaisser la pression intraoculaire chez les patients atteints de glaucome.

Comparaison Avec Des Composés Similaires

Composés similaires

Prostaglandine F2α : Le composé parent, qui a des activités biologiques similaires mais qui ne présente pas la modification amide d’éthyle.

Bimatoprost : Un autre analogue de la prostaglandine utilisé pour abaisser la pression intraoculaire, mais avec une modification structurelle différente.

Unicité

L’amide d’éthyle de la prostaglandine F2α est unique en raison de sa modification spécifique au niveau du groupe carboxyle, ce qui améliore sa lipophilie et sa stabilité. Cette modification permet une meilleure pénétration dans les tissus oculaires et une durée d’action prolongée par rapport à son composé parent .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLETUMXUCSCVPL-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

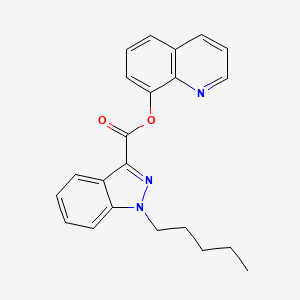

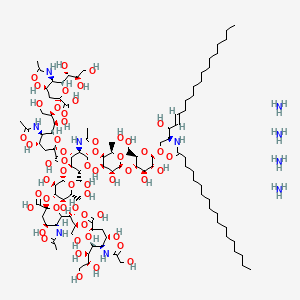

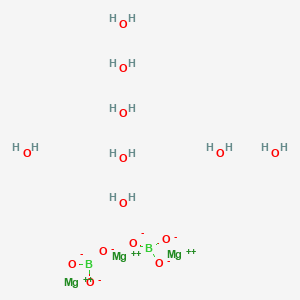

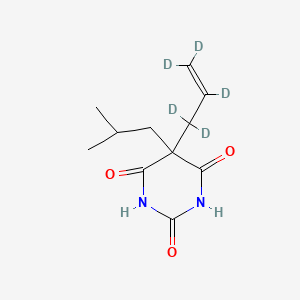

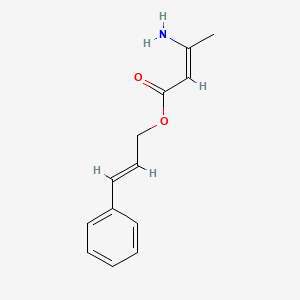

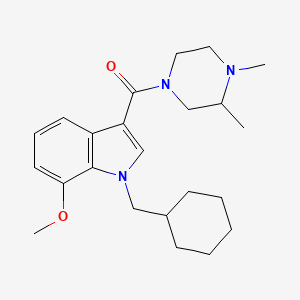

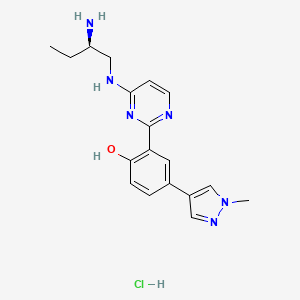

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)